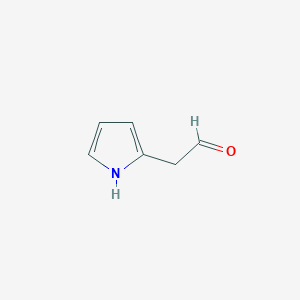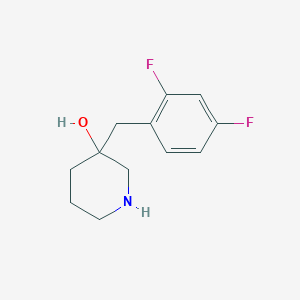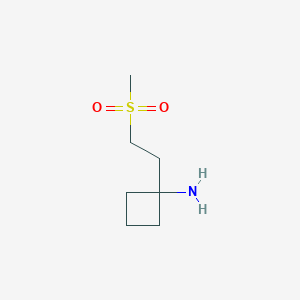
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C7H15NO2S and a molecular weight of 177.26 g/mol . This compound features a cyclobutane ring substituted with an amine group and a 2-(methylsulfonyl)ethyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with methylsulfonyl chloride in the presence of a base, followed by reductive amination with an appropriate amine source . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Secondary or tertiary amines
Substitution: Substituted sulfonyl derivatives
科学研究应用
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Cyclobutanamine derivatives: Compounds with similar cyclobutane and amine structures.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar reactivity.
Uniqueness
1-(2-(Methylsulfonyl)ethyl)cyclobutan-1-amine is unique due to its combination of a cyclobutane ring, an amine group, and a sulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C7H15NO2S |
|---|---|
分子量 |
177.27 g/mol |
IUPAC 名称 |
1-(2-methylsulfonylethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)6-5-7(8)3-2-4-7/h2-6,8H2,1H3 |
InChI 键 |
XMRVKWGQTGHSEN-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCC1(CCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


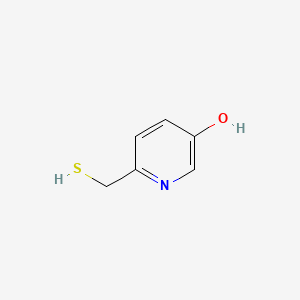
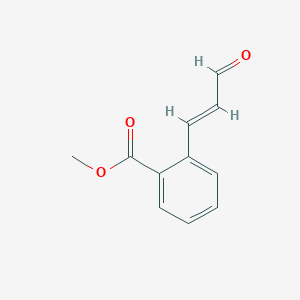
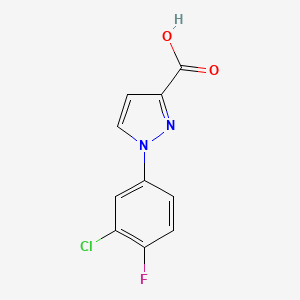
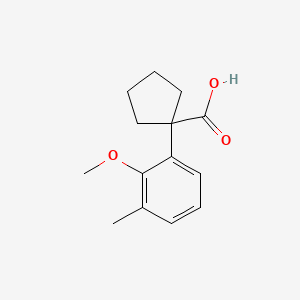
![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)
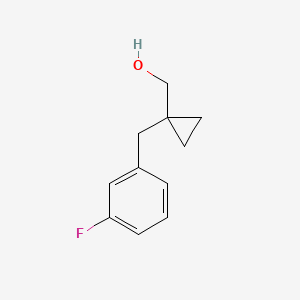
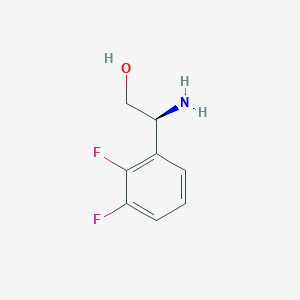
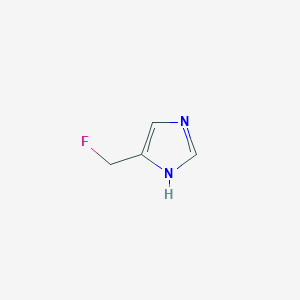
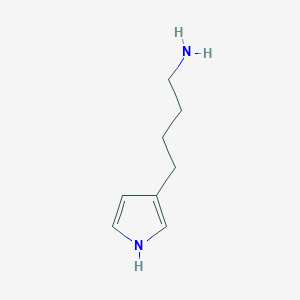
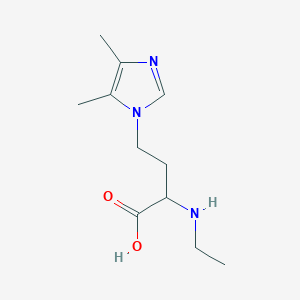
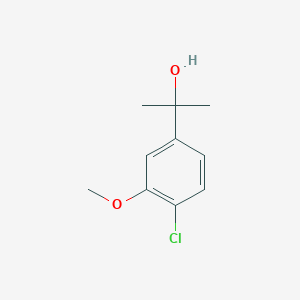
![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
